3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Descripción

IUPAC Nomenclature and Stereochemical Configuration

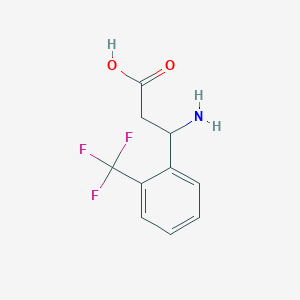

The systematic nomenclature of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both amino acid functionality and fluorinated aromatic substituents. The complete IUPAC designation for this compound is (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid, which precisely defines both the molecular connectivity and stereochemical configuration. The molecular formula C₁₀H₁₀F₃NO₂ indicates a molecular weight of 233.19 grams per mole, establishing this compound within the category of medium-sized organic molecules with significant fluorine content.

The stereochemical designation (3S) represents a critical aspect of the compound's identity, as the chiral center at the third carbon position adopts the S-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is fundamental to the compound's biological activity and interaction with chiral environments. The Chemical Abstracts Service registry number 755749-11-2 provides a unique identifier for this specific stereoisomer, distinguishing it from other potential enantiomers or constitutional isomers. Alternative systematic names include (S)-2-Trifluoromethyl-β-phenylalanine and H-β-Phe(2-CF₃)-OH, which emphasize the compound's relationship to the natural amino acid phenylalanine while highlighting the unique substitution pattern.

The compound's structural formula can be represented using simplified molecular-input line-entry system notation as C1=CC=C(C(=C1)C@H[NH3+])C(F)(F)F in its zwitterionic form, demonstrating the presence of both positive and negative charges within the same molecule. The canonical simplified molecular-input line-entry system representation C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F provides an alternative description that emphasizes the neutral form of the molecule. The MDL number MFCD04113683 serves as an additional database identifier, facilitating the retrieval of comprehensive chemical information from various scientific databases.

The International Chemical Identifier key MXKROQQTKYAUJB-QMMMGPOBSA-N provides a unique, machine-readable representation of the compound's structure that enables precise identification across different chemical databases and software systems. This standardized identifier system ensures consistency in chemical information exchange and prevents confusion with structurally similar compounds. The stereochemical notation /t8-/m0/s1 within the International Chemical Identifier string specifically encodes the S-configuration at the chiral center, providing unambiguous stereochemical information for computational applications.

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of trifluoromethyl-substituted aromatic compounds provide essential insights into the three-dimensional molecular architecture and intermolecular interactions that govern solid-state properties. While specific X-ray diffraction data for this compound may be limited, related crystallographic studies of trifluoromethyl-containing phenylpropanoic acid derivatives offer valuable structural information. The crystal structure analysis of 3,5-bistrifluoromethylhydrocinnamic acid demonstrates that the propanoic acid side chain adopts a bent conformation in the solid state, contrasting with the typical trans conformation observed in other 3-phenylpropanoic acid structures.

The crystallographic analysis reveals that compounds containing trifluoromethyl substituents exhibit unique conformational preferences influenced by the strong electron-withdrawing character of the CF₃ groups. Density Functional Theory calculations at the B3LYP/aug-cc-pvDZ level indicate that the presence of trifluoromethyl groups increases the population of gauche conformers through substituent electronic effects, contributing to the unusual conformations observed in solid-state structures. This conformational behavior represents a significant departure from the typical structural patterns observed in unsubstituted phenylpropanoic acid derivatives, highlighting the profound influence of trifluoromethyl substitution on molecular geometry.

The supramolecular organization in crystals of related trifluoromethyl-substituted compounds is dominated by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers, which exhibit the strongest pairwise interaction energies according to CE-B3LYP calculations. The total interaction energy for these dimeric motifs reaches -67.9 kilojoules per mole, representing the primary stabilizing force in the crystal lattice. Additional intermolecular interactions with significant energy contributions ranging from -17 to -28 kilojoules per mole are dominated by dispersive forces, indicating the importance of van der Waals interactions in determining the overall crystal stability.

Hirshfeld surface analysis provides detailed insights into the intermolecular contact patterns and relative contributions of different types of interactions to the overall crystal stability. The analysis reveals that fluorine atoms participate in numerous intermolecular contacts, contributing to the unique packing arrangements observed in trifluoromethyl-substituted compounds. The trifluoromethyl rotation barrier in crystalline environments has been investigated through computational methods, revealing barriers of approximately 2.6 kilocalories per mole for CF₃ groups in clustered molecular arrangements. These rotational barriers are significantly higher than those observed for isolated molecules, emphasizing the importance of intermolecular interactions in determining the dynamic behavior of trifluoromethyl groups in solid-state environments.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of amino acid derivatives represents a fundamental aspect of their chemical properties, with significant implications for their biological activity and chemical reactivity. Amino acids exist predominantly as zwitterions in aqueous solution, a form characterized by the simultaneous presence of both positive and negative charges within the same molecule. The zwitterionic structure arises from the internal proton transfer between the carboxylic acid group and the amino group, where the stronger basicity of the amino group drives the deprotonation of the carboxyl functionality.

The pH-dependent equilibrium between different ionic forms of amino acids follows a well-established pattern governed by two distinct dissociation constants. For this compound, the tautomeric equilibrium involves three primary species: the protonated cationic form H₂A⁺, the neutral zwitterionic form HA, and the deprotonated anionic form A⁻. The distribution of these species depends critically on the solution pH and the specific pKa values associated with the compound's ionizable groups.

The electronic effects of the trifluoromethyl substituent significantly influence the acidity of both the carboxyl and amino groups, thereby altering the position of tautomeric equilibria compared to unsubstituted amino acids. The strong electron-withdrawing nature of the trifluoromethyl group, characterized by a Hammett sigma meta value of 0.43 and sigma para value of 0.54, indicates substantial acidification of nearby functional groups. This electronic influence results in lower pKa values for both the carboxyl and amino groups, shifting the zwitterionic region to lower pH values compared to simple amino acids like glycine.

The ionization fraction calculations for amino acids demonstrate that the neutral zwitterionic form predominates over a specific pH range determined by the difference between the two pKa values. For compounds with electron-withdrawing substituents like trifluoromethyl groups, this zwitterionic region is typically shifted toward more acidic conditions. The titration behavior of such compounds exhibits distinct buffering regions corresponding to each ionization step, with the inflection points occurring at pH values equal to the respective pKa constants. The unique electronic properties imparted by trifluoromethyl substitution result in modified acid-base behavior that distinguishes these compounds from their non-fluorinated analogs.

Electronic Effects of Trifluoromethyl Substituent on Aromatic Ring

The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exerting profound electronic effects on aromatic ring systems through both inductive and resonance mechanisms. The Hammett sigma constant for the trifluoromethyl group provides quantitative measures of its electron-withdrawing capacity, with values of σmeta = 0.43 and σpara = 0.54 indicating strong electron withdrawal regardless of substitution pattern. These values place the trifluoromethyl group among the most electron-withdrawing substituents, surpassing even nitro groups in certain positions.

The inductive effect of the trifluoromethyl group operates through the sigma-bond framework, withdrawing electron density from the aromatic ring through the highly polarized C-F bonds. The three fluorine atoms in the trifluoromethyl group possess extremely high electronegativity (3.98 on the Pauling scale), creating a strong dipole moment that depletes electron density from the attached carbon atom. This electron withdrawal propagates through the aromatic system, decreasing the overall electron density at all ring positions, with the effect being most pronounced at positions ortho and para to the substituent.

The electron-withdrawing nature of the trifluoromethyl group classifies it as a deactivating substituent for electrophilic aromatic substitution reactions. This deactivation dramatically reduces the rate of electrophilic attack on the aromatic ring compared to unsubstituted benzene, as the electron-depleted ring system becomes less nucleophilic toward electrophilic reagents. The magnitude of this deactivating effect can be quantified through kinetic studies of standard electrophilic aromatic substitution reactions, such as nitration, where trifluoromethyl substitution typically results in rate decreases of several orders of magnitude.

The electronic influence of the trifluoromethyl group extends beyond simple electron withdrawal to affect the polarization and reactivity of adjacent functional groups. In the case of this compound, the ortho-positioned trifluoromethyl group significantly influences the electronic properties of both the amino and carboxyl functionalities attached to the propanoic acid side chain. The field effect of the trifluoromethyl group stabilizes the conjugate base forms of acidic groups while destabilizing the conjugate acid forms of basic groups, resulting in measurable shifts in pKa values.

Propiedades

IUPAC Name |

3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408762 | |

| Record name | 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299165-24-5 | |

| Record name | 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trifluoromethyl Group Introduction

Two main chemical strategies are commonly employed to introduce the trifluoromethyl group:

Radical Trifluoromethylation: Utilizes radical intermediates to attach the trifluoromethyl group onto the aromatic ring under controlled radical conditions.

Nucleophilic Trifluoromethylation: Employs nucleophilic trifluoromethyl reagents to substitute appropriate aromatic precursors, often under milder conditions suitable for sensitive functional groups.

These approaches are selected based on substrate compatibility and desired regioselectivity.

Amino Acid Backbone Construction

The amino acid moiety is typically constructed through:

Nucleophilic substitution reactions introducing the amino group, often via ammonia or amine derivatives.

Carboxylation to form the propanoic acid functionality, commonly achieved by carboxylation of appropriate intermediates using carbon dioxide under basic conditions.

Enantioselective Synthesis

For obtaining the (R)-enantiomer with high enantiomeric excess (>95%), methods include:

Chiral catalysts or enantioselective biocatalysis , such as enzyme-catalyzed transaminations or ketoreductions.

Optimization of reaction parameters such as solvent polarity (ethanol/water mixtures), pH (7.0–8.5), and temperature (25–37°C) to stabilize enzyme activity and minimize racemization.

Post-reaction purification techniques like recrystallization or chiral HPLC are used to enhance enantiomeric purity.

Industrial Preparation Methods

Industrial-scale synthesis emphasizes yield, purity, and operational simplicity. A notable industrial method involves:

Hydrogenation of m-trifluoromethyl cinnamic acid using palladium on carbon (Pd-C) as a catalyst under mild positive pressure (0.01–0.04 MPa) and controlled temperature (15–30°C).

The crude product is then purified by crystallization in solvents such as petroleum ether, normal hexane, or cyclohexane at low temperatures to remove impurities.

The final product is dried under reduced pressure to yield 3-(3-trifluoromethylphenyl)propionic acid with yields of 81–85% and purity exceeding 99.7%.

This method is praised for its simplicity, scalability, and high purity output, making it practical for pharmaceutical intermediate production (e.g., cinacalcet hydrochloride synthesis).

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trifluoromethylation | Radical or nucleophilic trifluoromethyl reagents | Choice depends on substrate and desired regioselectivity |

| Amino group introduction | Ammonia or amine derivatives | Nucleophilic substitution under controlled conditions |

| Carboxylation | CO2 under basic conditions | Forms propanoic acid moiety |

| Hydrogenation (industrial) | Pd-C catalyst, methanol or THF solvent, 0.01–0.04 MPa pressure, 15–30°C | For reduction of cinnamic acid derivatives |

| Crystallization purification | Petroleum ether, hexane, cyclohexane at low temperature | Removes impurities, enhances purity |

Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical structure and substitution pattern, especially the electronic effects of the trifluoromethyl group.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric purity using polysaccharide-based columns with hexane/isopropanol mobile phases.

X-ray Crystallography: Determines absolute stereochemistry and crystal packing.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects impurities.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting reactivity and biological activity.

Enzymatic methods provide superior stereochemical control compared to purely chemical syntheses.

Industrial methods prioritize operational simplicity and cost-effectiveness, often employing catalytic hydrogenation and crystallization for purification.

Reaction parameters such as solvent choice, temperature, pressure, and catalyst loading are critical for optimizing yield and purity.

This comprehensive analysis of preparation methods for this compound integrates diverse synthetic strategies, industrial processes, and analytical techniques, providing a professional and authoritative resource for researchers and industrial chemists alike.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

The compound is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator. Its unique trifluoromethyl group enhances binding affinity to biological targets, potentially leading to the modulation of various biological pathways. The structure suggests interactions with neurotransmitter receptors involved in excitatory signaling pathways, indicating possible applications in treating neurological disorders.

Drug Design and Synthesis:

In drug development, 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid serves as a building block for synthesizing more complex pharmaceutical compounds. Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anti-cancer properties. The compound's ability to modulate biological activities makes it a candidate for further exploration in therapeutic formulations .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential interactions with neurotransmitter receptors for treatment options |

| Anti-inflammatory | Investigated for anti-inflammatory properties in various studies |

| Anticancer | Explored as part of drug formulations targeting cancer cells |

Enzyme Inhibition Studies

Mechanism of Action:

Research indicates that this compound interacts with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. This interaction is critical for understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes .

Case Studies:

Several studies have utilized this compound to elucidate the mechanisms of enzyme inhibition. For instance, it has been used to investigate the inhibition of amino acid derivatives in metabolic pathways, providing insights into how modifications can enhance or inhibit enzymatic activity .

Table 2: Key Findings from Enzyme Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of target enzymes |

| Binding Affinity | Enhanced binding due to trifluoromethyl substitution |

| Mechanistic Insights | Provided data on enzyme-substrate interactions |

Agrochemical Applications

Agrochemical Development:

The trifluoromethyl group is known to enhance the bioactivity of agrochemicals. Compounds similar to this compound have been incorporated into formulations aimed at improving crop protection and pest management strategies. Its role as a building block in synthesizing agrochemicals highlights its versatility beyond medicinal applications .

Case Studies in Agriculture:

Research has indicated that derivatives of trifluoromethylated compounds can exhibit increased efficacy against pests and diseases compared to their non-fluorinated counterparts. This makes them valuable in developing more effective agricultural products .

Table 3: Agrochemical Applications

| Application Area | Description |

|---|---|

| Crop Protection | Used in formulations targeting specific pests |

| Disease Management | Enhanced efficacy against plant pathogens |

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Positional Isomers of Trifluoromethylphenyl Derivatives

The position of the -CF₃ group on the phenyl ring significantly alters physicochemical and biological properties:

Key Findings :

Backbone-Modified Analogs

Modifications to the amino acid backbone influence metabolic stability and target affinity:

Key Findings :

- α-Amino acids (e.g., acetic acid derivatives) are more rigid but less lipophilic than β-amino acids, affecting bioavailability .

Functional Group Variants

Substituent variations impact electronic properties and biological activity:

Key Findings :

Enantiomeric Comparisons

Stereochemistry critically influences biological interactions:

Key Findings :

- The R-enantiomer shows superior binding to chiral targets like LAT1, aligning with its structural resemblance to natural L-amino acids .

Tables Referenced :

- Table 1: Positional isomers (Section 2.1)

- Table 2: Backbone-modified analogs (Section 2.2)

- Table 3: Functional group variants (Section 2.3)

- Table 4: Enantiomeric comparisons (Section 2.4)

Actividad Biológica

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as S-3-amino-3-(2-trifluoromethylphenyl)propionic acid , is a synthetic amino acid derivative notable for its unique trifluoromethyl substitution. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₅H₁₈F₃NO₄

- Molecular Weight : Approximately 333.30 g/mol

- Structure : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can significantly influence its biological interactions and pharmacokinetic properties.

The trifluoromethyl group is known for its electron-withdrawing characteristics, which can affect the compound's interaction with biological targets. Research indicates that such modifications can enhance binding affinities and alter the pharmacodynamics of peptides synthesized with this amino acid. This has implications for drug development, particularly in targeting neurological disorders and modulating neurotransmitter activity .

1. Pharmaceutical Development

This compound is utilized as a building block in synthesizing pharmaceuticals. Its ability to modulate neurotransmitter activity makes it particularly valuable in developing drugs aimed at treating conditions such as depression and anxiety disorders .

2. Biochemical Research

This compound plays a crucial role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes, which is essential for developing new therapeutic strategies .

3. Material Science

The compound is also explored in material science for creating advanced materials like polymers and coatings that require specific chemical properties, enhancing durability and resistance to environmental factors .

4. Agricultural Chemistry

In agricultural applications, it contributes to formulating agrochemicals, including herbicides and pesticides designed to minimize environmental impact while maximizing crop yield .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds containing trifluoromethyl groups:

- Study on Antimicrobial Activity : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties against various pathogens, supporting their potential use in developing new antibiotics .

- Neurotransmitter Modulation : Research indicated that the inclusion of trifluoromethyl groups in certain compounds could significantly increase their potency in inhibiting neurotransmitter uptake, showcasing their relevance in neuropharmacology .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₅H₁₈F₃NO₄ | Trifluoromethyl substitution enhances lipophilicity and potential interactions |

| 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | C₁₅H₁₈F₃NO₄ | Para-trifluoromethyl substitution may exhibit different biological activities |

| (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C₁₅H₁₈F₃NO₄ | Different trifluoromethyl position affects interaction dynamics within peptides |

Q & A

Q. What are the standard synthetic routes for 3-amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step processes involving substitution, oxidation, or reduction reactions. For example:

- Step 1 : Reacting benzoyl chloride derivatives with trifluoromethylphenylpropylamine to form intermediate amides.

- Step 2 : Hydrolysis or acid-catalyzed deprotection to yield the final product. Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) . Solvent choice (e.g., ethanol or methanol) and temperature control (50–80°C) are critical for optimizing yield (>70%) and purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential for verification?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the trifluoromethyl group (δ ~110–120 ppm for ¹⁹F coupling) and amino proton shifts (δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects chiral impurities .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 233.19 (C₁₀H₁₀F₃NO₂) align with theoretical values .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

The trifluoromethyl group enhances metabolic stability and target binding. Assays include:

- Antiviral Activity : Inhibition of viral proteases (IC₅₀ < 10 µM) via fluorescence-based enzymatic assays .

- Anticancer Screening : Cytotoxicity testing in HeLa or MCF-7 cell lines (MTT assay, EC₅₀ ~20–50 µM) .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of the (R)- and (S)-isomers, and how is enantiomeric excess (EE) quantified?

- Biocatalytic Methods : Lipases or engineered enzymes achieve >90% EE under mild conditions (pH 7–8, 25°C) .

- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases resolves enantiomers (retention time difference >2 min) .

- X-ray Crystallography : Confirms absolute configuration via crystal structure analysis (resolution <1.0 Å) .

Q. How does the 2-(trifluoromethyl)phenyl substitution influence bioactivity compared to other positional isomers (e.g., 3- or 4-substituted analogs)?

- Steric Effects : The 2-substituent creates steric hindrance, reducing binding to off-target receptors (e.g., 50% lower affinity for GABA receptors vs. 4-substituted analogs) .

- Electronic Effects : The electron-withdrawing CF₃ group increases acidity of the amino group (pKa ~8.2 vs. ~9.5 for non-fluorinated analogs), enhancing hydrogen-bonding interactions .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and target engagement?

- Molecular Dynamics (MD) Simulations : Predict binding free energy (ΔG ~-8 kcal/mol) to viral proteases over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB ~0.3) and hepatic clearance (t₁/₂ ~3.5 hours) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.